4-(3-chlorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
4-(3-CHLOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thieno[2,3-b]pyridine core, substituted with a 3-chlorophenyl group, a 3-methyl group, a 6-oxo group, and a 3-(trifluoromethyl)phenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(3-CHLOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent, such as toluene, at temperatures ranging from 20°C to 60°C . The reaction mixture is then heated to a maximum of 70°C to form the desired intermediate, which is subsequently treated with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final product .
Chemical Reactions Analysis
4-(3-CHLOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including its interactions with various enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders. Additionally, this compound is used in the development of new materials with unique properties for industrial applications .
Mechanism of Action
The mechanism of action of 4-(3-CHLOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events that lead to its observed effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar compounds to 4-(3-CHLOROPHENYL)-3-METHYL-6-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE include other thienopyridine derivatives, such as 2-pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl]- and various pyrazole derivatives . These compounds share structural similarities but differ in their specific substituents and functional groups, which confer unique properties and activities. The presence of the trifluoromethyl group in the compound of interest, for example, imparts distinct physicochemical properties that differentiate it from other related compounds .
Properties
Molecular Formula |
C22H16ClF3N2O2S |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C22H16ClF3N2O2S/c1-11-18-16(12-4-2-6-14(23)8-12)10-17(29)28-21(18)31-19(11)20(30)27-15-7-3-5-13(9-15)22(24,25)26/h2-9,16H,10H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
IMXYHJFQHVVFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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